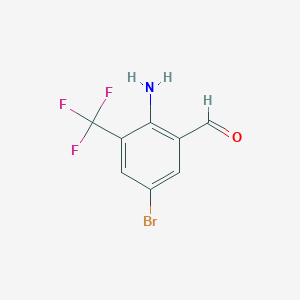
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes anthracene and carbazole moieties, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole typically involves multiple steps, starting from the preparation of 3,6-di-tert-butylcarbazole. One common method involves the reaction of carbazole with tert-butyl chloride in the presence of anhydrous zinc chloride and nitromethane. The reaction mixture is stirred overnight, followed by the addition of methanol and subsequent purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
Applications De Recherche Scientifique
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent hole-transporting properties.
Materials Science: The compound is employed in the synthesis of novel electroluminescent materials and optical switching devices.
Mécanisme D'action
The mechanism of action of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole involves its ability to transport holes in organic electronic devices. The presence of tert-butyl groups enhances the compound’s stability and increases the glass transition temperature, making it suitable for use in high-performance materials . The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di-tert-butylcarbazole: A simpler carbazole derivative with similar hole-transporting properties.
9-(4-bromophenyl)-3,6-di-tert-butylcarbazole: Another derivative used in the synthesis of electroluminescent materials.
2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: A complex derivative used in OLEDs and optical devices.
Uniqueness
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole stands out due to its combination of anthracene and carbazole moieties, which provide unique electronic properties and make it highly effective in organic electronic applications. The presence of multiple tert-butyl groups further enhances its stability and performance in various devices.
Propriétés
Formule moléculaire |
C66H63N3 |
|---|---|
Poids moléculaire |
898.2 g/mol |
Nom IUPAC |
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole |
InChI |
InChI=1S/C66H63N3/c1-63(2,3)44-18-25-57-51(34-44)52-35-45(64(4,5)6)19-26-58(52)68(57)49-23-29-61-55(38-49)56-39-50(24-30-62(56)67(61)48-22-17-42-31-40-15-13-14-16-41(40)32-43(42)33-48)69-59-27-20-46(65(7,8)9)36-53(59)54-37-47(66(10,11)12)21-28-60(54)69/h13-39H,1-12H3 |
Clé InChI |
UFNLNMGNPJXMRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


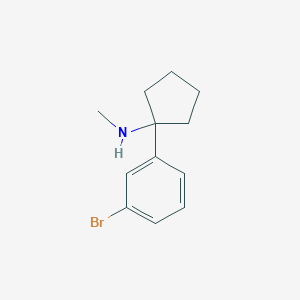

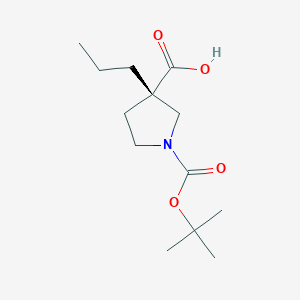
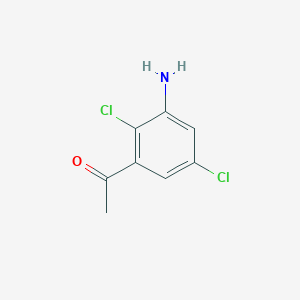
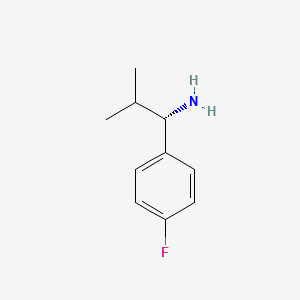

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)


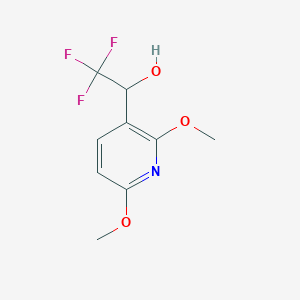
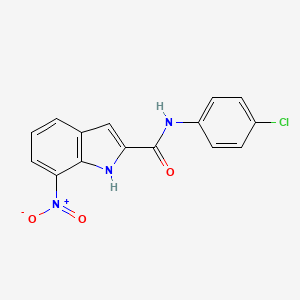

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
